molecular formula C11H10F2O2 B1423558 2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1250566-64-3

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No. B1423558
M. Wt: 212.19 g/mol
InChI Key: KEZWLMCNLNEKOA-UHFFFAOYSA-N
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Description

“2,6-Difluorophenyl” is a term that refers to a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms . It’s often used as a building block in organic synthesis .


Synthesis Analysis

“2,6-Difluorophenyl” compounds can be used in various chemical reactions. For instance, “2,6-Difluorophenylboronic acid” can be used as a substrate in the Suzuki–Miyaura coupling reaction .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorophenyl” compounds typically includes a phenyl ring with two fluorine atoms attached at the 2nd and 6th positions .


Chemical Reactions Analysis

“2,6-Difluorophenyl” compounds can participate in various chemical reactions. For example, “2,6-Difluorophenylboronic acid” can be used to prepare key intermediates for the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorophenyl” compounds can vary. For example, “2,6-Difluorophenylboronic acid” has a density of 1.4±0.1 g/cm³, a boiling point of 260.1±50.0 °C at 760 mmHg, and a molecular weight of 157.911 Da .

Scientific Research Applications

  • Enzyme Inhibition and Alzheimer's Disease : Boztaş et al. (2019) studied bromophenol derivatives with a cyclopropane moiety, noting their effectiveness as inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in treating Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).

  • Synthesis and Biological Evaluation : Zhao and Liu (2002) explored the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inhibitor of bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. This research provides insights into enzymatic reactions and the potential for developing inhibitors (Zhao & Liu, 2002).

  • Decomposition and Inhibition Studies : Liu et al. (2015) focused on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), investigating its instability under physiological conditions and its role as a slow-dissociating inhibitor of ACC deaminase. Their research contributes to understanding the reactivity of cyclopropane derivatives and their potential applications in biochemistry (Liu et al., 2015).

  • Deoxyfluorination of Carboxylic Acids : Wang et al. (2021) developed a fluorination reagent for deoxyfluorination of carboxylic acids, creating acyl fluorides and amides. This study highlights the importance of cyclopropane derivatives in developing novel reagents for organic synthesis (Wang et al., 2021).

  • Biological Activities of Cyclopropane Derivatives : Coleman and Hudson (2016) compiled research on naturally occurring 1-aminocyclopropane-1-carboxylic acid derivatives, discussing their isolation, synthesis, and a range of biological activities like antifungal, antimicrobial, antiviral, and antitumor properties (Coleman & Hudson, 2016).

  • Synthesis of Enzymatic Process for Medication : Guo et al. (2017) developed a practical enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in producing Ticagrelor, an acute coronary syndrome medication. This study is pivotal in demonstrating the applications of cyclopropane derivatives in pharmaceutical synthesis (Guo et al., 2017).

Safety And Hazards

“2,6-Difluorophenyl” compounds can cause skin and eye irritation and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective equipment when handling these compounds .

Future Directions

“2,6-Difluorophenyl” compounds have potential applications in various fields, including the synthesis of organic semiconductors and potent TGR5 agonists .

properties

IUPAC Name

2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-11(5-6(11)10(14)15)9-7(12)3-2-4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZWLMCNLNEKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

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